

# An In-depth Technical Guide to the Isomers of C12 Trimethyl-Substituted Alkanes

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## Compound of Interest

Compound Name: *2,3,6-Trimethylnonane*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers of C12 trimethyl-substituted alkanes, specifically the trimethylnonanes. It includes a systematic enumeration of these isomers, a compilation of their physicochemical properties, and a discussion of the general experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers in organic chemistry, materials science, and drug development who require detailed information on these branched alkanes.

## Introduction to Trimethyl-Substituted Alkanes

Alkanes are saturated hydrocarbons that are fundamental structures in organic chemistry.[\[1\]](#)[\[2\]](#) The introduction of methyl groups onto a linear alkane backbone leads to the formation of branched isomers. These structural modifications, even while maintaining the same molecular formula (C12H26), can significantly alter the physicochemical properties of the compounds, including their boiling points, melting points, densities, and viscosities. Such variations are of great interest in fields ranging from fuel science to medicinal chemistry, where molecular shape and size play a crucial role in a substance's behavior and efficacy. The systematic study of these isomers is essential for understanding structure-property relationships.

## Isomers of Trimethylnonane

The systematic naming of trimethyl-substituted nonanes follows IUPAC nomenclature. The nonane backbone provides nine possible positions for the three methyl groups. A comprehensive enumeration of the possible structural isomers is presented in Table 1.

Table 1: Enumerated Structural Isomers of Trimethylnonane

IUPAC Name	CAS Number
2,2,3-Trimethylnonane	55499-04-2
2,2,4-Trimethylnonane	62184-50-3
2,2,5-Trimethylnonane	62184-51-4
2,2,6-Trimethylnonane	62184-52-5
2,2,7-Trimethylnonane	62184-53-6
2,2,8-Trimethylnonane	7149-33-9
2,3,3-Trimethylnonane	62184-55-8
2,3,4-Trimethylnonane	62184-56-9
2,3,5-Trimethylnonane	62184-57-0
2,3,6-Trimethylnonane	62184-58-1
2,3,7-Trimethylnonane	62184-59-2
2,3,8-Trimethylnonane	62184-60-5
2,4,4-Trimethylnonane	62184-61-6
2,4,5-Trimethylnonane	62184-62-7
2,4,6-Trimethylnonane	62184-10-5
2,4,7-Trimethylnonane	62184-11-6
2,4,8-Trimethylnonane	Not readily available
2,5,5-Trimethylnonane	62184-12-7
2,5,6-Trimethylnonane	62184-13-8
2,5,7-Trimethylnonane	Not readily available
2,5,8-Trimethylnonane	49557-09-7
2,6,6-Trimethylnonane	62184-15-0
2,6,7-Trimethylnonane	62184-16-1

2,7,7-Trimethylnonane	62184-17-2
3,3,4-Trimethylnonane	62184-18-3
3,3,5-Trimethylnonane	62184-19-4
3,3,6-Trimethylnonane	62184-20-7
3,3,7-Trimethylnonane	62184-21-8
3,4,4-Trimethylnonane	62184-22-9
3,4,5-Trimethylnonane	62184-23-0
3,4,6-Trimethylnonane	62184-24-1
3,4,7-Trimethylnonane	27802-85-3
3,5,5-Trimethylnonane	62184-25-2
3,5,6-Trimethylnonane	62184-26-3
3,5,7-Trimethylnonane	62184-27-4
3,6,6-Trimethylnonane	62184-28-5
4,4,5-Trimethylnonane	62184-29-6
4,4,6-Trimethylnonane	62184-30-9
4,5,5-Trimethylnonane	Not readily available

## Physicochemical Properties

The physicochemical properties of the trimethylnonane isomers are compiled in Table 2. It is important to note that much of the available data is based on computational estimations, and experimental values are limited.

Table 2: Physicochemical Properties of Selected Trimethylnonane Isomers

IUPAC Name	Molecular Formula	Molecular Weight (g/mol)	Boiling Point (°C) (estimated)	Density (g/cm³) (estimated)	Refractive Index (estimated)
2,3,4-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	200	0.7612	1.4261
2,3,6-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	198	0.7549	1.4231
2,4,5-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	195	0.7543	1.4227
2,4,6-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	193.32	0.748	1.419
3,3,4-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	202	0.7683	1.4297
3,3,5-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	190	0.7548	1.4231
3,3,6-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	198	0.7557	1.4237
3,3,7-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	195	0.7551	1.4234
3,4,5-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	200	0.7670	1.4288
3,4,7-trimethylnonane	C <sub>12</sub> H <sub>26</sub>	170.33	197.8 (experimental)	Not Available	Not Available

ane		)			
3,5,6-trimethylnona	C12H26	170.33	197	0.7604	Not Available
ne					
4,4,6-Trimethylnona	C12H26	170.33	191	0.7543	1.4228
ane					

Data sourced from various chemical databases. Estimated values should be used with caution and are best confirmed through experimental validation.

## Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of each specific trimethylnonane isomer are not widely available in peer-reviewed literature. However, general and well-established methods for the synthesis of branched alkanes can be adapted.

### Synthesis of Trimethyl-Substituted Alkanes

Common synthetic routes to branched alkanes include the Wurtz reaction and the Grignard reaction.<sup>[3][4]</sup> Catalytic reforming is a large-scale industrial process also used to produce branched alkanes.<sup>[5][6][7][8][9]</sup>

#### 4.1.1. Grignard Reaction

The Grignard reaction is a versatile method for forming carbon-carbon bonds.<sup>[1][10][11][12]</sup> For the synthesis of a trimethylnonane, a suitable Grignard reagent (R-MgX) can be reacted with a ketone or an aldehyde. For example, to synthesize 3,3,5-trimethylnonane, one could react 3-methyl-3-nonylmagnesium bromide with acetone.

- General Protocol for Grignard Reaction:
  - Preparation of Grignard Reagent: An alkyl halide (e.g., a bromononane derivative) is slowly added to a suspension of magnesium turnings in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).<sup>[4]</sup>

- Reaction with Carbonyl Compound: The freshly prepared Grignard reagent is then reacted with a suitable ketone or aldehyde at a low temperature (typically 0 °C).
- Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl or NH4Cl).
- Purification: The resulting tertiary alcohol is then dehydrated to an alkene, followed by catalytic hydrogenation to yield the desired alkane. Purification is typically achieved through distillation or column chromatography.

#### 4.1.2. Wurtz Reaction

The Wurtz reaction involves the coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond.[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#) While classic, this reaction is often limited by side reactions and is most effective for the synthesis of symmetrical alkanes.[\[3\]](#)

- General Protocol for Wurtz Reaction:

- Reaction Setup: A solution of an appropriate alkyl halide in dry ether is prepared.
- Reaction with Sodium: Sodium metal is added to the solution, and the mixture is refluxed.
- Workup and Purification: After the reaction is complete, the mixture is filtered to remove the sodium halide byproduct, and the resulting alkane is purified by distillation.

## Characterization of Trimethyl-Substituted Alkanes

The characterization of alkane isomers relies heavily on spectroscopic and chromatographic techniques.

#### 4.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for separating and identifying isomers in a mixture.[\[17\]](#)[\[18\]](#) The retention time in the gas chromatogram provides information about the boiling point and volatility of the isomer, while the mass spectrum gives information about the molecular weight and fragmentation pattern, which can aid in structural elucidation.

- Typical GC Conditions:

- Column: A non-polar capillary column (e.g., DB-1 or HP-5ms).[19]
- Carrier Gas: Helium or hydrogen.[18]
- Temperature Program: A temperature ramp is typically used to ensure the separation of isomers with close boiling points.[18]

#### 4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy are indispensable for the definitive structural determination of organic molecules.[20][21][22][23][24]

- $^1\text{H}$  NMR Spectroscopy: The chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of atoms in the molecule. For highly branched alkanes, the spectra can be complex due to overlapping signals.[20]
- $^{13}\text{C}$  NMR Spectroscopy: The number of signals in the proton-decoupled  $^{13}\text{C}$  NMR spectrum indicates the number of unique carbon environments in the molecule, which is very useful for identifying isomers with different symmetries.[22][24]

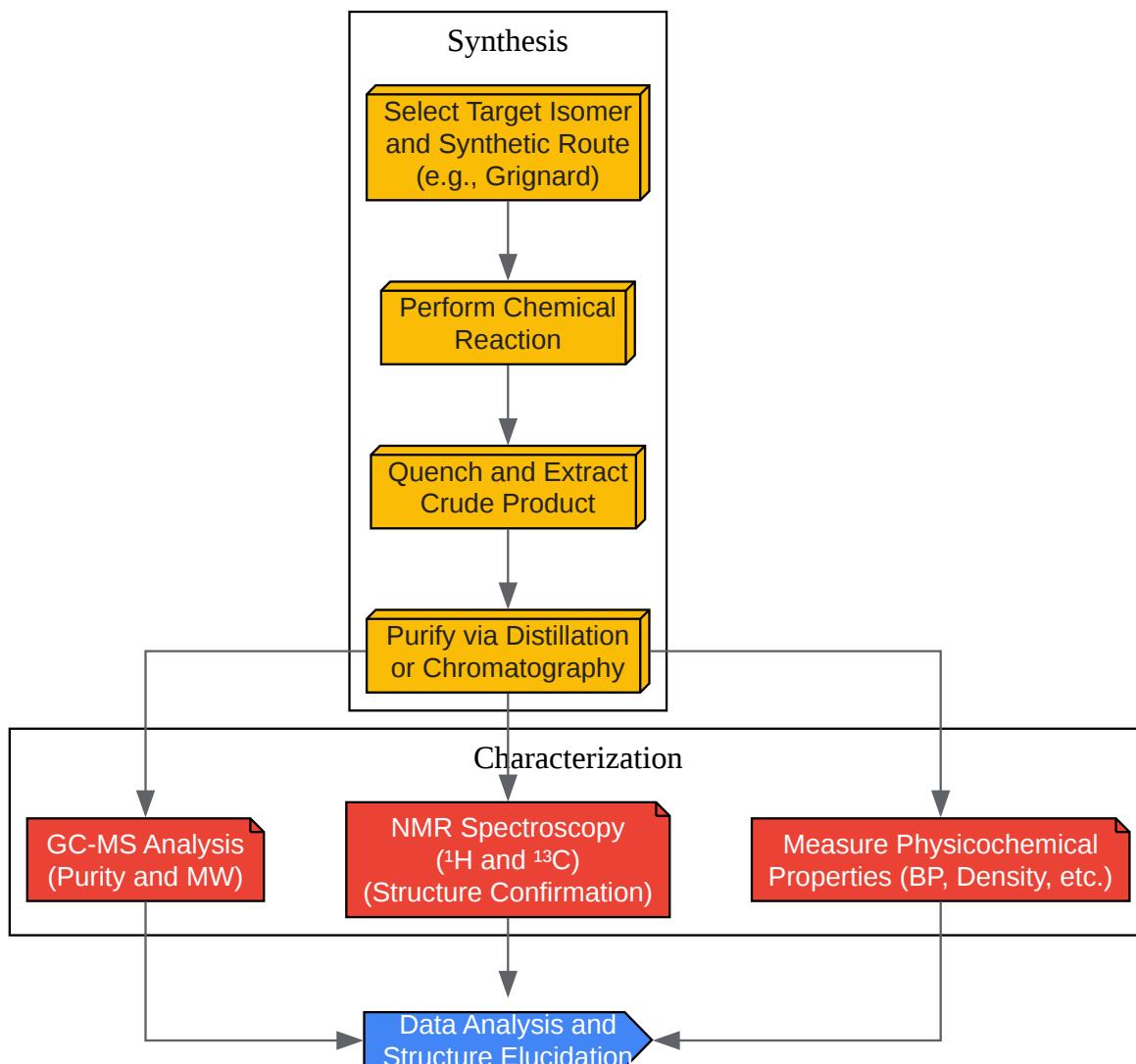
## Logical and Experimental Workflows

The following diagrams illustrate the conceptual workflows for isomer enumeration and the general experimental process for synthesis and characterization.



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Caption: Workflow for the systematic enumeration of trimethylnonane isomers.



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Caption: General experimental workflow for synthesis and characterization.

## Conclusion

This technical guide has provided a detailed overview of the C12 trimethyl-substituted alkanes, focusing on the isomers of trimethylnonane. A comprehensive list of these isomers has been presented, along with available physicochemical data. While detailed experimental protocols

for each specific isomer are scarce in the public domain, this guide has outlined the general synthetic and characterization methodologies that are applicable. The provided workflows offer a logical framework for both the theoretical enumeration and the practical investigation of these compounds. It is anticipated that this guide will be a useful starting point for researchers and professionals working with branched alkanes. Further experimental work is encouraged to validate the estimated properties and to develop specific and optimized synthetic routes for these interesting molecules.

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